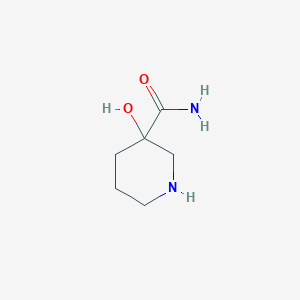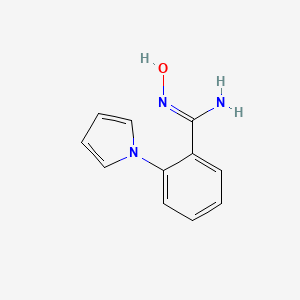
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C15H15ClF3N5O and its molecular weight is 373.76. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One study explored the corrosion inhibition performance of urea derivatives, including structures similar to 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea, for mild steel in acidic environments. These compounds were found to be efficient corrosion inhibitors due to their ability to form a protective layer on the metal surface, potentially through adsorption involving the active centers in their molecular structures (Mistry, Patel, Patel, & Jauhari, 2011).
Antioxidant Activity
Another research focus has been the synthesis and evaluation of urea derivatives for their antioxidant activity. Through a series of chemical reactions, compounds were synthesized and screened, demonstrating potential as antioxidants. This indicates the broader chemical utility of urea derivatives in creating pharmacologically active agents (George, Sabitha, Kumar, & Ravi, 2010).
Antifungal Activity
Research has also been conducted on the antifungal activity of urea derivatives. Studies have shown that certain urea compounds exhibit fungitoxic action against common pathogens, suggesting their potential in developing new antifungal agents (Mishra, Singh, & Wahab, 2000).
Molecular Structure and Unfolding
Urea derivatives have been studied for their unique molecular structures and behaviors, such as complexation-induced unfolding. This research provides insights into the fundamental chemical properties of urea compounds, which could inform the design of novel materials or pharmaceuticals (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Antibacterial and Anti-HIV Studies
Furthermore, studies on urea derivatives including 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives have shown promising antibacterial and anti-HIV activities. These findings highlight the potential of urea derivatives in the development of new therapeutic agents for infectious diseases (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5O/c1-9-2-5-13(24-23-9)20-6-7-21-14(25)22-10-3-4-12(16)11(8-10)15(17,18)19/h2-5,8H,6-7H2,1H3,(H,20,24)(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVTWIVVBDOZDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

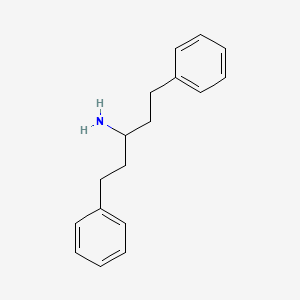
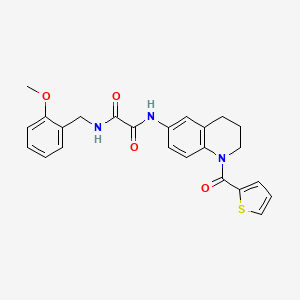
![2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)
![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)
![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)
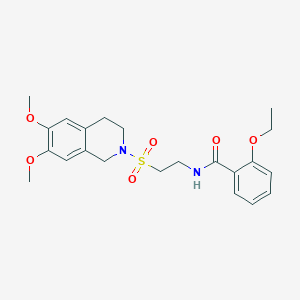
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)
![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2386688.png)
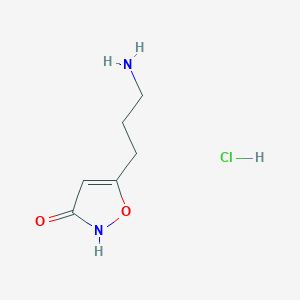

![12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2386693.png)
